molecular formula C11H12BrFN2O3 B6629751 N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide

Cat. No. B6629751
M. Wt: 319.13 g/mol
InChI Key: JZGONEHHEZNCFF-UHFFFAOYSA-N
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Description

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide, also known as BFA, is a chemical compound that is widely used in scientific research for its ability to inhibit the transport of proteins between the Golgi apparatus and the endoplasmic reticulum. BFA has been found to have a wide range of applications in the study of cellular and molecular biology, including its use as a tool for investigating protein trafficking pathways and the mechanisms of various diseases.

Mechanism of Action

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide works by inhibiting the activity of a protein known as ADP-ribosylation factor (ARF), which is involved in the transport of proteins between the Golgi apparatus and the endoplasmic reticulum. By inhibiting ARF, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide disrupts the normal protein trafficking pathways within cells, leading to the accumulation of proteins within the Golgi apparatus and the inhibition of protein secretion.
Biochemical and Physiological Effects:
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of Golgi apparatus morphology, and the induction of apoptosis in some cell types. N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide is its ability to selectively inhibit protein trafficking pathways, making it a valuable tool for investigating the mechanisms of various diseases. However, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide can be expensive and difficult to obtain in large quantities, which can limit its use in some research applications.

Future Directions

There are many potential future directions for research involving N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide, including the development of new cancer therapies that target protein trafficking pathways, the investigation of the role of the Golgi apparatus in cell signaling and disease, and the development of new methods for protein glycosylation and secretion. Additionally, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide may have applications in the development of new drugs for viral infections and other diseases. Further research is needed to fully understand the potential of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide in these and other areas.

Synthesis Methods

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide is typically synthesized through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 3-bromo-4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with ethylenediamine. The final step involves the reaction of the resulting compound with 2-oxoethylamine hydrochloride to yield N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide.

Scientific Research Applications

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has been widely used in scientific research for its ability to inhibit the transport of proteins between the Golgi apparatus and the endoplasmic reticulum. This has made it a valuable tool for investigating protein trafficking pathways and the mechanisms of various diseases, including cancer, Alzheimer's disease, and viral infections. N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has also been used to study the role of the Golgi apparatus in cell signaling, as well as the mechanisms of protein glycosylation and secretion.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O3/c12-8-5-7(1-2-9(8)13)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGONEHHEZNCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCOCC(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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